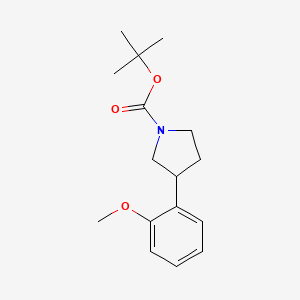
Phenyl 3-Butyl-4-(hydroxymethyl)-1H-pyrrole-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenyl 3-Butyl-4-(hydroxymethyl)-1H-pyrrole-1-carboxylate is a complex organic compound that belongs to the class of pyrroles Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom This particular compound is characterized by the presence of a phenyl group, a butyl chain, and a hydroxymethyl group attached to the pyrrole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Phenyl 3-Butyl-4-(hydroxymethyl)-1H-pyrrole-1-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of a suitable pyrrole precursor with phenyl and butyl substituents under controlled conditions. The hydroxymethyl group can be introduced through selective hydroxylation reactions. Catalysts and reagents such as palladium or copper complexes are often employed to facilitate these transformations.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on the desired yield, purity, and cost-effectiveness. Advanced techniques such as microwave-assisted synthesis or green chemistry approaches may also be utilized to enhance efficiency and reduce environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions: Phenyl 3-Butyl-4-(hydroxymethyl)-1H-pyrrole-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or hydrocarbons.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the phenyl or butyl groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group may yield phenyl 3-butyl-4-formyl-1H-pyrrole-1-carboxylate.
Wissenschaftliche Forschungsanwendungen
Phenyl 3-Butyl-4-(hydroxymethyl)-1H-pyrrole-1-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Wirkmechanismus
The mechanism of action of Phenyl 3-Butyl-4-(hydroxymethyl)-1H-pyrrole-1-carboxylate involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to active sites, inhibiting or activating specific pathways, or inducing conformational changes in target molecules. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its full potential.
Vergleich Mit ähnlichen Verbindungen
- Phenyl 3-Butyl-4-(methoxymethyl)-1H-pyrrole-1-carboxylate
- Phenyl 3-Butyl-4-(aminomethyl)-1H-pyrrole-1-carboxylate
- Phenyl 3-Butyl-4-(chloromethyl)-1H-pyrrole-1-carboxylate
Comparison: Phenyl 3-Butyl-4-(hydroxymethyl)-1H-pyrrole-1-carboxylate is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit different solubility, stability, and interaction profiles with biological targets, making it a valuable compound for specific applications.
Eigenschaften
Molekularformel |
C16H19NO3 |
|---|---|
Molekulargewicht |
273.33 g/mol |
IUPAC-Name |
phenyl 3-butyl-4-(hydroxymethyl)pyrrole-1-carboxylate |
InChI |
InChI=1S/C16H19NO3/c1-2-3-7-13-10-17(11-14(13)12-18)16(19)20-15-8-5-4-6-9-15/h4-6,8-11,18H,2-3,7,12H2,1H3 |
InChI-Schlüssel |
YLFYVFALABNQRI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=CN(C=C1CO)C(=O)OC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{[2-(Tetrahydro-2H-pyran-2-yloxy)ethyl]oxy}aniline](/img/structure/B13680610.png)


![5,6-Dimethoxy-3-methylbenzo[c]isoxazole](/img/structure/B13680627.png)

![[Ir(ppy)2(bpy)]PF6](/img/structure/B13680642.png)
![1'-benzyl-7-methylspiro[3,4-dihydro-1H-1,8-naphthyridine-2,3'-pyrrolidine]](/img/structure/B13680652.png)

![Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole-2-carboxylate](/img/structure/B13680665.png)
![(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-5-yl)methanamine](/img/structure/B13680668.png)




